3-(L-Menthoxy)-2-methylpropane-1,2-diol
Overview
Description
3-(L-Menthoxy)-2-methylpropane-1,2-diol is a synthetic derivative of menthol, known for its cooling properties. It is commonly used in various cosmetic and pharmaceutical products to provide a cooling sensation on the skin and mucous membranes . This compound is also referred to as Cooling Agent 10, a tradename by Takasago .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(L-Menthoxy)-2-methylpropane-1,2-diol typically involves the reaction of menthol with 3-hydroxy-2-methyl-1,2-epoxypropane. The reaction is carried out at reflux temperature for 7-8 hours using solvents such as tetrahydrofuran (THF), toluene, and xylene. An anion-exchange resin, such as PhCH2N+Me3OH-, is used as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves adding L-menthol to a 1,2-epoxy-3-halogenopropane in an organic solvent in the presence of a Lewis acid. This produces a 1-halogeno-3-L-menthoxypropan-2-ol intermediate, which is then reacted with an alkali metal salt of an aliphatic carboxylic acid and subsequently hydrolyzed to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(L-Menthoxy)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-(L-Menthoxy)-2-methylpropane-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a cooling agent in various chemical processes.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Incorporated into pharmaceutical formulations for its cooling and soothing properties.
Industry: Utilized in the production of cosmetics, personal care products, and other consumer goods.
Mechanism of Action
The cooling effect of 3-(L-Menthoxy)-2-methylpropane-1,2-diol is primarily due to its activation of the cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness by inhibiting calcium ion (Ca++) currents in neuronal membranes. Additionally, the compound may exert analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
Menthol: The parent compound, known for its strong cooling effect and distinct minty odor.
Menthoxypropanediol: Another derivative of menthol with similar cooling properties but different chemical structure.
Uniqueness: 3-(L-Menthoxy)-2-methylpropane-1,2-diol is unique due to its specific molecular structure, which provides a cooling sensation without the strong odor associated with menthol. This makes it particularly suitable for use in odor-sensitive applications such as cosmetics and pharmaceuticals .
Properties
IUPAC Name |
2-methyl-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNCWOPROFTLGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(C)(CO)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
124.00 °C. @ 0.40 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Details | The Good Scents Company Information System | |
Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
195863-84-4 | |
Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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